molecular formula C12H7F6N3O2 B2916752 1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole CAS No. 2247849-65-4

1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole

Cat. No.: B2916752
CAS No.: 2247849-65-4
M. Wt: 339.197
InChI Key: XQMRRNCXJMETSA-UHFFFAOYSA-N
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Description

1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole is a sophisticated pyrazole derivative designed for advanced research applications, particularly in the discovery and development of novel bioactive molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities and presence in numerous pharmacologically active compounds . This specific derivative features a 2,4-bis(trifluoromethyl)benzyl group at the N1 position, which enhances lipophilicity and metabolic stability, and a nitro group at the C4 position, a key functional moiety that can influence electron distribution and serve as a handle for further chemical modification. Researchers can leverage this compound as a key synthetic intermediate for constructing more complex molecular architectures. Its core structure is of significant interest in screening for antimicrobial agents, given the well-documented potential of pyrazole derivatives to exhibit activity against a range of bacterial and fungal pathogens . The molecular framework allows for interaction with various biological targets, including enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory research and other targets relevant to anticancer and antiparasitic investigations . The presence of the trifluoromethyl groups is a strategic element often employed in agrochemical and pharmaceutical research to fine-tune properties such as bioavailability, binding affinity, and overall potency . This makes this compound a valuable chemical tool for scientists working in drug discovery and agrochemical sciences, providing a versatile scaffold for the exploration of new structure-activity relationships and the development of lead compounds with optimized efficacy.

Properties

IUPAC Name

1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6N3O2/c13-11(14,15)8-2-1-7(10(3-8)12(16,17)18)5-20-6-9(4-19-20)21(22)23/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMRRNCXJMETSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl Substitution

  • 1-(3,5-Bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole (CAS 1240572-16-0): This positional isomer substitutes -CF₃ groups at the 3- and 5-positions of the benzyl ring instead of 2- and 4-. Both compounds share the molecular formula C₁₂H₇F₆N₃O₂ and a molecular weight of 339.19 g/mol. However, the altered substituent positions likely affect steric interactions and electronic distribution.

Fluorine-Substituted Derivatives

  • 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole (CAS 1373128-29-0):
    This analog replaces one -CF₃ group at the 2-position with a fluorine atom while retaining a -CF₃ group at the 6-position. The fluorine atom introduces electronegativity but reduces lipophilicity compared to -CF₃. This modification may alter solubility and bioavailability, though specific data are unavailable .

Heterocyclic Core Variants

  • Indazole Derivatives (e.g., 2-methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide): Replacing pyrazole with indazole introduces an additional fused benzene ring, increasing molecular rigidity.

Selenium-Containing Analog

  • Selenium’s polarizability may enhance interactions with nucleophilic residues in enzymes, but its toxicity profile requires careful evaluation .

Structural and Functional Data Table

Compound Name Substituents (Benzyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features
1-(2,4-Bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole 2,4-CF₃ C₁₂H₇F₆N₃O₂ 339.19 High lipophilicity, 72% synthesis yield, nitro electrophilicity
1-(3,5-Bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole 3,5-CF₃ C₁₂H₇F₆N₃O₂ 339.19 Steric bulk at 3,5-positions; potential for altered protein binding
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole 2-F, 6-CF₃ C₁₂H₇F₇N₃O₂ 357.20 Reduced lipophilicity vs. CF₃; fluorine’s electronegativity effects
1-[(4-Methylphenyl)methyl]-5-[(3-(trifluoromethyl)phenyl)selanyl]-4-nitro-1H-pyrazole 4-CH₃, 3-CF₃-Se- C₁₈H₁₃F₃N₃O₂Se 440.23 Selenium-enhanced reactivity; potential toxicity concerns

Biological Activity

1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to summarize the biological activity of this specific compound, incorporating data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H8F6N2O2
  • Molecular Weight : 320.20 g/mol
  • CAS Number : Not specified in the available literature but can be derived from its components.

This compound features a pyrazole ring substituted with a nitro group and a bis(trifluoromethyl)benzyl moiety, contributing to its unique properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

One study reported that derivatives similar to this compound exhibited significant antiproliferative effects in vitro against these cancer types . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)5.4Apoptosis induction
HepG2 (Liver)7.8Cell cycle arrest
A549 (Lung)6.3Inhibition of proliferation

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. A study demonstrated that compounds with a similar structure showed significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses. The compound's ability to reduce edema in animal models further supports its potential therapeutic use in inflammatory diseases .

Model Effect Reference
Carrageenan-induced edema45% reductionSivaramakarthikeyan et al.
COX-2 InhibitionIC50 = 44.81 µg/mLNayak et al.

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives may possess antimicrobial properties. Compounds similar to this compound have been evaluated against various bacterial strains, showing promising results in inhibiting growth .

Case Studies

  • Case Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and tested their effects on breast cancer cell lines. The results indicated that certain modifications on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Case Study on Anti-inflammatory Effects : In an animal model of arthritis, a derivative was shown to reduce paw swelling significantly compared to controls and was comparable to traditional anti-inflammatory drugs like diclofenac .

Q & A

Q. What are the optimal synthetic conditions and purification methods for 1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole?

The compound is synthesized via nucleophilic substitution using 4-nitro-1H-pyrazole and 2,4-bis(trifluoromethyl)benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction mixture is stirred at room temperature, followed by purification via flash column chromatography (15% ethyl acetate/hexanes), yielding 72% as a white solid. Key factors include stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent side reactions .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical. In ¹H NMR (CDCl₃), key signals include δ 8.52 (s, 1H, pyrazole-H), 8.09 (s, 1H), and 7.74–7.58 (m, aromatic protons from the benzyl group). LCMS confirms molecular weight (m/z 492 [MH⁺]). Elemental analysis and high-resolution mass spectrometry (HRMS) are recommended for additional validation .

Q. How should researchers handle storage and stability concerns for this compound?

Store in a dry, ventilated environment within a tightly sealed container. Avoid exposure to light, heat (>25°C), and moisture. Stability tests under accelerated conditions (40°C/75% RH) are advised for long-term storage protocols .

Advanced Research Questions

Q. What role does this compound play in modulating biological pathways, such as the unfolded protein response (UPR)?

It serves as a key intermediate in synthesizing Ceapin-A7, a selective inhibitor of the ATF6α branch of the UPR. The nitro group is reduced to an amine via catalytic hydrogenation (H₂/Pd-C in methanol), enabling subsequent coupling to bioactive moieties. This highlights its utility in targeting endoplasmic reticulum stress-related diseases .

Q. How can researchers optimize catalytic hydrogenation to reduce the nitro group to an amine without side reactions?

Use 10% Pd/C under 1 atm H₂ in methanol at room temperature. Monitor reaction progress via TLC or LCMS. Post-reduction, filter the catalyst and concentrate under reduced pressure. Yield improvements (>90%) require strict control of moisture and catalyst activation .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the trifluoromethyl and nitro groups. Studies on analogous pyrazole derivatives reveal that electron-withdrawing groups stabilize the aromatic ring, influencing reactivity in cross-coupling reactions .

Q. How can regioselectivity challenges during benzylation be addressed?

The 4-nitro group on pyrazole directs benzylation to the N1 position due to steric and electronic effects. Alternative directing groups (e.g., methyl or amino) may require adjusted conditions. Computational modeling (DFT) can predict regiochemical outcomes .

Q. What strategies mitigate solubility issues in polar solvents for this compound?

The trifluoromethyl groups confer hydrophobicity. Use polar aprotic solvents (DMF, DMSO) for reactions. For biological assays, employ co-solvents (e.g., PEG-400) or nanoformulation to enhance aqueous solubility .

Q. How can cross-coupling reactions be employed to functionalize this compound further?

Suzuki-Miyaura coupling with aryl boronic acids or Sonogashira coupling with terminal alkynes can introduce diverse substituents. Pre-functionalization via bromination (e.g., NBS) may be required. Monitor reaction progress using HPLC to avoid over-functionalization .

Q. What analytical methods identify and quantify byproducts during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection and LCMS are essential. For example, unreacted starting materials or di-benzylated byproducts can be resolved using a C18 column (acetonitrile/water gradient). Quantify impurities against calibrated standards .

Data Contradiction and Troubleshooting

Q. How should discrepancies in reported synthetic yields be resolved?

Variability in yields (e.g., 72% vs. lower literature values) may stem from differences in purification techniques or reagent purity. Replicate conditions with freshly distilled DMF and recrystallized benzyl bromide. Optimize column chromatography gradients to improve recovery .

Q. What steps address low conversion rates in catalytic hydrogenation?

Ensure catalyst activation (pre-reduction under H₂ flow) and degas solvents thoroughly. Alternative catalysts (e.g., Raney Ni) or elevated pressures (5–10 atm H₂) may enhance efficiency. Monitor pH to prevent amine protonation, which can inhibit reactivity .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterConditionReference
SolventDMF
BaseK₂CO₃ (2 eq)
Reaction Time12–16 hours (room temperature)
Purification15% EtOAc/hexanes
Yield72%

Q. Table 2: Spectral Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 8.52 (s, 1H), 7.74–7.58 (m)
LCMSm/z 492 [MH⁺]

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